molecular formula C17H19NO2 B3016674 5-Ethoxy-2,3-diphenyltetrahydroisoxazole CAS No. 20147-43-7

5-Ethoxy-2,3-diphenyltetrahydroisoxazole

Cat. No. B3016674
CAS RN: 20147-43-7
M. Wt: 269.344
InChI Key: GOKVIMNWZMCYMH-UHFFFAOYSA-N
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Description

The compound 5-Ethoxy-2,3-diphenyltetrahydroisoxazole is not directly discussed in the provided papers. However, related compounds with similar structural motifs, such as isoxazolines and tetrazoles, are mentioned. These compounds are of interest due to their potential pharmacological properties, including analgesic, anti-inflammatory, and antimicrobial activities . The molecular structure of isoxazolines, which are closely related to tetrahydroisoxazoles, is characterized by a five-membered ring containing one oxygen and one nitrogen atom. The presence of substituents on the ring, such as ethoxy and phenyl groups, can significantly influence the biological activity and physical properties of these compounds.

Synthesis Analysis

The synthesis of isoxazoline derivatives is often achieved through 1,3-dipolar cycloaddition reactions. For instance, a series of 3-[5-ethyl-2-(2-phenoxy-ethyl)-pyridin]-5-substituted isoxazolines were synthesized via this method, starting from an aldoxime precursor and alkenes to generate a library of heterocyclic compounds . Similarly, 4,5-diphenyl-4-isoxazolines were synthesized for evaluation as COX-2 inhibitors, indicating that the synthetic approach for tetrahydroisoxazole derivatives might involve comparable strategies .

Molecular Structure Analysis

The molecular structure of related compounds, such as 5-(4-chlorophenyl)-2-amino-1,3,4-thiadiazole, was determined using spectroscopic techniques and X-ray crystallography . These techniques could also be applied to determine the structure of 5-Ethoxy-2,3-diphenyltetrahydroisoxazole. The molecular geometry, including bond lengths and angles, can be calculated using density functional theory (DFT), which provides insights into the electronic properties of the compound .

Chemical Reactions Analysis

The chemical reactivity of isoxazoline derivatives can be inferred from docking studies and the analysis of molecular interactions. For example, tetrazole derivatives have been studied for their interactions with the cyclooxygenase-2 enzyme, which is relevant for understanding the inhibitory activity of similar compounds . The reactivity of 5-Ethoxy-2,3-diphenyltetrahydroisoxazole could be explored through similar computational studies to predict its potential as a pharmacological agent.

Physical and Chemical Properties Analysis

The physical and chemical properties of isoxazoline and tetrazole derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of substituents like ethoxy and phenyl groups can affect these properties. For instance, the introduction of a methylsulfonyl substituent in isoxazoline compounds has been shown to enhance COX-2 inhibitory activity . The electronic properties, such as the distribution of frontier molecular orbitals and the molecular electrostatic potential, can be assessed using DFT calculations, providing a deeper understanding of the compound's reactivity and interactions .

Scientific Research Applications

Antimicrobial Activity

  • Synthesis and Antimicrobial Activity : Compounds including 3-ethoxy-5-phenyl-1H-pyrazole and 5-ethoxy-1,3-diphenyl-1H-pyrazole, which are structurally related to 5-Ethoxy-2,3-diphenyltetrahydroisoxazole, were synthesized and evaluated for antimicrobial activity. These compounds showed promising results in bioautography tests (Braibante et al., 2007).

Antioxidant Properties

  • Synthesis and Antioxidant Evaluation : A series of 5-Substituted 1-Aryl-2,3-diphenyl imidazoles were synthesized and evaluated for antioxidant properties. Among these, some compounds showed predominant antioxidant activity in various assays, indicating their potential in medicinal applications (Naik et al., 2012).

Antitumor and Antiviral Activity

  • Thiopyrano[2,3-d]thiazole Derivatives : The study focused on synthesizing new thiopyrano[2,3-d]thiazole derivatives as potential medicinal compounds. Some of these compounds exhibited high antitumor and moderate antiviral activities, highlighting their relevance in drug discovery (Atamanyuk et al., 2014).

Synthesis of Novel Compounds

  • Novel 3-[5-Ethyl-2-(2-Phenoxy-Ethyl)-Pyridin]-5-Substituted Isoxazolines : This study involved the synthesis of novel isoxazolines, including those structurally related to 5-Ethoxy-2,3-diphenyltetrahydroisoxazole. These compounds were evaluated for their antimicrobial activities, with some showing significant antibacterial and antifungal effects (Gaonkar et al., 2007).

Herbicidal Activity

  • Herbicidal Activity of Diphenyl Ether Derivatives : A study explored diphenyl ether derivatives containing unsaturated carboxylates for herbicidal activity. The study found that some compounds, including those with ethoxy groups, exhibited good herbicidal activities against specific plant species (Yu et al., 2011).

properties

IUPAC Name

5-ethoxy-2,3-diphenyl-1,2-oxazolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO2/c1-2-19-17-13-16(14-9-5-3-6-10-14)18(20-17)15-11-7-4-8-12-15/h3-12,16-17H,2,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOKVIMNWZMCYMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1CC(N(O1)C2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Ethoxy-2,3-diphenyl-1,2-oxazolidine

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